molecular formula C9H14O3 B8686303 4-(Ethenyloxy)butyl prop-2-enoate CAS No. 162633-53-6

4-(Ethenyloxy)butyl prop-2-enoate

Cat. No. B8686303
M. Wt: 170.21 g/mol
InChI Key: SFXIITYNPFPIDC-UHFFFAOYSA-N
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Patent
US08158748B2

Procedure details

A 125 milliliter single-neck flask was charged with 11.6 grams (100 millimole) 4-hydroxybutylvinyl ether, 15.4 grams (150 millimoles) triethylamine, and twenty milliliters tetrahydrofuran. This solution was stirred magnetically and cooled in an ice bath. A solution of 9.05 grams (105 millimoles) acryloyl chloride dissolved in 20 milliliters THF was then dripped in over the course of forty-five minutes. The mix was stirred another hour while the temperature was allowed to rise to room temperature. The THF and excess triethylamine were removed on the rotary evaporator. The residue was extracted with three 20 ml portions of toluene and the toluene phase was rinsed with 20 ml deionized water. The toluene phase was dried with ten grams anhydrous magnesium sulfate and the toluene was removed to yield a mobile yellow liquid. The product weighed 12.3 grams (72% of theory). This liquid had major IR absorptions at 1723, 1635, 1616, 1408, 1188, 959, 809, and 731 wavenumbers.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8].C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18].C1C[O:24]CC1>>[C:16]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8])(=[O:24])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
OCCCCOC=C
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
9.05 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was then dripped in over the course of forty-five minutes
STIRRING
Type
STIRRING
Details
The mix was stirred another hour while the temperature
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The THF and excess triethylamine were removed on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with three 20 ml portions of toluene
WASH
Type
WASH
Details
the toluene phase was rinsed with 20 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase was dried with ten grams anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the toluene was removed
CUSTOM
Type
CUSTOM
Details
to yield a mobile yellow liquid

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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